2,2-Dimethyl-5-pentyl-3-thiazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
2,2-dimethyl-5-pentyl-5H-1,3-thiazole |
InChI |
InChI=1S/C10H19NS/c1-4-5-6-7-9-8-11-10(2,3)12-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
MCUWHFORSHLUTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=NC(S1)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethyl 5 Pentyl 3 Thiazoline and Analogues
Classical and Contemporary Approaches to Thiazoline (B8809763) Ring Formation
The formation of the thiazoline ring is the foundational step in the synthesis of the target compound. Various methods have been developed, ranging from classical condensation reactions to modern multicomponent strategies. rsc.orgrsc.org
A cornerstone in thiazole (B1198619) and thiazoline synthesis is the Hantzsch thiazole synthesis, which traditionally involves the reaction of α-haloketones with thioamides. nih.gov This principle can be adapted for thiazoline synthesis. The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. The substitution pattern of the final thiazoline is directly determined by the structure of the starting thioamide and α-halocarbonyl. For instance, reacting a thioamide with an appropriately substituted α-haloketone can yield a 2,5-disubstituted thiazole. researchgate.net
Variations of this approach include the use of N-allylthioamides, which can undergo intramolecular cyclization to form thiazolines. researchgate.netnih.gov Furthermore, cascade reactions involving thioamides, alkenes, and a halogen source (like bromine) in a one-pot reaction have been developed to produce thiazoline derivatives. nih.gov These methods offer a versatile entry to various substituted thiazolines, where the substituents are incorporated into the initial building blocks.
A highly effective and common route to 2-thiazolines involves the condensation of β-amino thiols (like cysteamine (B1669678) and its derivatives) with a range of electrophilic partners. researchgate.netresearchgate.net This method is straightforward and allows for significant diversity. The reaction can be carried out with nitriles, carboxylic acids, or their derivatives. researchgate.netrsc.org For example, the condensation of L-cysteine with aryl nitriles has been shown to produce (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids in good yields.
A mild and efficient synthesis of thiazolines can be achieved through the reaction of β-amino thiols with α,α-difluoroalkyl amines. organic-chemistry.org This approach is notable for its applicability in creating optically active heterocyclic compounds. organic-chemistry.org Similarly, β-amino alcohols can serve as precursors, although they require an additional step to convert the hydroxyl group into a leaving group or to facilitate the sulfur incorporation. researchgate.net
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid construction of complex molecules from simple starting materials in a single step. rsc.org The Asinger reaction, first reported in 1956, is a classic four-component reaction (A-4CR) that combines sulfur, ammonia (B1221849), and two carbonyl compounds (ketones or aldehydes) to generate 3-thiazoline heterocycles. nih.gov While efficient, yields can be lower with certain aromatic substrates. nih.gov
Modern modifications of the Asinger reaction have been developed to improve its scope and efficiency. One such modification involves a one-pot, two-step process using preformed trimethylsilyl-imines, which react with α-halocarbonyl compounds to yield 3-thiazolines, often under microwave irradiation. nih.gov Other MCRs include a three-component reaction between carbon disulfide, a primary amine, and a bromo acylketone, which provides thiazoline analogues in excellent yields. rsc.org These methods exemplify the efficiency and atom economy of MCRs in generating diverse thiazoline scaffolds. nih.govnih.gov
Regioselective Synthesis of 2,2-Disubstituted Thiazolines
Achieving the desired substitution pattern, such as the 2,2-disubstitution in the target molecule, requires careful selection of starting materials and reaction conditions to control the regiochemistry of the cyclization. nih.govresearchgate.netresearchgate.net
The geminal dimethyl group at the C2 position of the thiazoline ring is a defining feature of the target compound. This substitution is most directly achieved by using acetone (B3395972) as a key building block. In synthetic routes that utilize β-amino thiols, the condensation reaction with acetone leads directly to the formation of a 2,2-dimethylthiazolidine (B104285) (the saturated analogue). google.com
For example, the reaction of mercaptamine with acetone in the presence of a dehydrating agent or under azeotropic dehydration conditions yields 2,2-dimethylthiazolidine. google.com This thiazolidine (B150603) can then serve as a precursor to the desired 3-thiazoline through subsequent chemical modifications, such as oxidation or other transformations that introduce the double bond at the N3-C4 position. The use of acetone as the carbonyl component is a highly efficient strategy for installing the 2,2-dimethyl moiety.
Methodologies for Incorporating the Pentyl Chain at the C5 Position
The placement of the pentyl group at the C5 position of the thiazoline ring is determined by the carbon backbone of the starting materials. In the most common synthetic strategies, the C4 and C5 atoms of the thiazoline ring originate from the β-amino thiol or the α-halocarbonyl precursor.
To synthesize 2,2-dimethyl-5-pentyl-3-thiazoline, one must start with a precursor that already contains the required seven-carbon chain that will provide the C5 atom and its pentyl substituent. For instance, in a synthesis involving a β-amino thiol, the required starting material would be a derivative of 2-amino-1-mercaptoheptane. Condensation of this specific β-amino thiol with acetone would then construct the desired 2,2-dimethyl-5-pentyl substituted ring system.
Alternatively, in a Hantzsch-type synthesis, the precursor would be an α-halocarbonyl derived from a seven-carbon chain, such as 1-bromo-2-heptanone. The reaction of this α-haloketone with a suitable thioamide would lead to the formation of a thiazoline with a pentyl group at the C5 position. The specific isomer (e.g., 3-thiazoline) would depend on the exact nature of the thioamide and the reaction conditions.
Data Tables
Table 1: Overview of General Thiazoline Synthesis Methods
| Reaction Type | Key Precursors | Resulting Core | Reference(s) |
| Hantzsch-type Cyclization | α-Halocarbonyl + Thioamide | Thiazoline/Thiazole | researchgate.net, nih.gov |
| Condensation | β-Amino Thiol + Carbonyl/Nitrile | 2-Thiazoline | researchgate.net, rsc.org |
| Asinger Reaction (MCR) | Sulfur + Ammonia + 2 Carbonyls | 3-Thiazoline | nih.gov |
| Metal-Free Oxidative Cyclization | N-Allylthioamide + Oxidant | Thiazoline | nih.gov |
Table 2: Strategies for Introducing Specific Substituents
| Target Substituent | Position | Precursor/Reagent | Synthetic Rationale | Reference(s) |
| Geminal Dimethyl | C2 | Acetone | Condensation with a β-amino thiol. | google.com |
| Pentyl | C5 | 2-Amino-1-mercaptoheptane | Provides the C4-C5 backbone with the pentyl group. | Inferred |
| Pentyl | C5 | 1-Halo-2-heptanone | Provides the C4-C5 backbone with the pentyl group. | Inferred |
Green Chemistry Approaches in Thiazoline Synthesis
In response to growing environmental concerns, green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like thiazolines. bohrium.comosi.lv These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.com Key strategies include the use of environmentally benign solvents, innovative energy sources, and green catalysts. researchgate.netnih.gov
Green Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives seek to replace these with safer options. Water is a highly desirable green solvent for thiazole synthesis due to its non-flammability, low toxicity, and biodegradability. bohrium.com For instance, a high-yield synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved by reacting dithiocarbamates with α-halocarbonyl compounds in water without a catalyst. bepls.com Other green solvents like polyethylene (B3416737) glycol (PEG-600) and ionic liquids have also proven effective for thiazole synthesis, offering benefits such as reusability and improved reaction rates. bohrium.com
Hexafluoroisopropanol (HFIP) is another solvent noted for its green characteristics in thiazoline synthesis. rsc.org Its strong hydrogen-bonding ability can promote reactions, often eliminating the need for a separate catalyst. nih.gov Furthermore, HFIP is often recoverable and recyclable, and its use can simplify purification processes, sometimes yielding products clean enough to not require extensive work-ups. rsc.orgnih.gov Acetic acid has also been identified as an environmentally recommended solvent that can facilitate domino reactions for synthesizing fused-thiazole derivatives, with water being the only byproduct. nih.gov
Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis are two prominent energy-efficient techniques applied to thiazoline synthesis. researchgate.netnih.gov Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and enhance selectivity. bohrium.combepls.com Catalyst-free domino reactions under microwave conditions have been successfully used to prepare trisubstituted 1,3-thiazoles. bohrium.com Similarly, ultrasound irradiation provides an alternative energy source that can promote reactions, often leading to good yields in shorter times compared to conventional heating methods. bohrium.comnih.gov For example, the synthesis of Hantzsch thiazole derivatives has been achieved with ultrasonic irradiation using a reusable catalyst. bepls.com
Table 1: Comparison of Green Synthesis Techniques for Thiazoline Analogues
| Technique | Green Solvent/Catalyst | Key Advantages | Reference |
| Microwave Irradiation | Water | Catalyst-free, short reaction time, high yield | bohrium.combepls.com |
| None (solvent-free) | Efficient condensation, excellent yields | rsc.org | |
| Ultrasound Irradiation | Water, Fe(SD)3 catalyst | Shorter time than reflux, good yields | bohrium.com |
| Silica (B1680970) supported tungstosilisic acid | Reusable catalyst, good yields (79-90%) | bepls.com | |
| Green Solvents | Hexafluoroisopropanol (HFIP) | Recyclable, avoids need for catalyst, simplified work-up | rsc.orgnih.gov |
| Acetic Acid | Environmentally recommended, no reagent needed, water as sole byproduct | nih.gov | |
| Ionic Liquids | Reusable, effective in condensation reactions | bohrium.com |
Catalytic Methods in the Formation of this compound
Catalysis is fundamental to the efficient and selective synthesis of thiazolines. numberanalytics.com A variety of catalysts, ranging from metal complexes to organic molecules and biocatalysts, have been developed to facilitate the formation of the thiazoline ring. rsc.org
Metal-Based Catalysts: Transition metals such as palladium (Pd), copper (Cu), iridium (Ir), and zinc (Zn) are frequently used in the synthesis and functionalization of thiazolines. rsc.orgrsc.org For example, Pd(II) complexes have been used as catalysts to generate Csp2–Csp2 bonds in reactions involving thiazoline-ligand complexes. rsc.org Similarly, diphenylamine-tethered bis(thiazoline) Zn(II) complexes have demonstrated catalytic activity in asymmetric Friedel–Crafts alkylation reactions. rsc.org
Samarium(III) chloride (SmCl3) has been employed to catalyze the condensation of aminothiols with Z-styryl sulfonylacetate to yield thiazolines. In this reaction, SmCl3 activates the carbonyl carbon, facilitating the nucleophilic attack by the thiol group. rsc.org Alkaline earth catalysts, such as a combination of calcium triflate (Ca(OTf)2) and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6), have been used for the synthesis of thiazoles from propargyl alcohols and thioamides. acs.org
Green and Bio-Catalysts: In line with green chemistry principles, there is a growing interest in using recyclable and non-toxic catalysts. researchgate.net Nanocomposites, such as chitosan-MgO hybrids, have been prepared and used for thiazole synthesis. bohrium.com Nanochitosan has been reported to yield excellent results in the synthesis of 2-aminothiazoles. bohrium.com Magnetic nanoparticles are also attractive as they can be easily recovered with a magnet and reused without significant loss of activity. bohrium.com
A noteworthy green biocatalyst is terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel (TCsSB), which has been prepared from chitosan. nih.gov TCsSB has shown effectiveness in catalyzing the synthesis of novel thiazole derivatives under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.gov
Organocatalysis: Non-metal, organic catalysts have also been employed. Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective catalysts for constructing related thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines, proceeding under ambient, solvent-free conditions. nih.gov
Table 2: Overview of Catalytic Systems for Thiazoline Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |
| Transition Metal | Pd(II), Ir, Cu Complexes | Cross-coupling, Asymmetric catalysis | High catalytic performance | rsc.org |
| SmCl3 | Condensation | Activation of carbonyl carbon | rsc.org | |
| Ca(OTf)2/Bu4NPF6 | Cyclization | Effective for propargyl alcohol substrates | acs.org | |
| Green Catalyst | Nanochitosan | Condensation | Excellent yields, biodegradable source | bohrium.com |
| TCsSB Hydrogel | Ultrasound-assisted synthesis | Eco-friendly biocatalyst, high yields, mild conditions | nih.gov | |
| Organocatalyst | DABCO | Cyclization | Base-catalyzed, solvent-free, ambient temperature | nih.gov |
Isolation and Purification Techniques for the Synthesized Compound
The isolation and purification of the target compound are critical steps to ensure high purity, which is essential for accurate characterization and further use. numberanalytics.com For heterocyclic compounds like this compound, a combination of extraction, chromatography, and crystallization is typically employed. numberanalytics.comnumberanalytics.com
Chromatographic Methods: Chromatography is a cornerstone of purification in organic synthesis. masterorganicchemistry.com
Column Chromatography: Silica gel column chromatography is a standard method for purifying reaction mixtures. For example, crude thiazole products have been purified using silica gel with a solvent system like ethyl acetate (B1210297) in petroleum ether. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the separation and purification of heterocyclic compounds from complex mixtures. numberanalytics.com It offers high resolution and is also used for purity analysis. numberanalytics.com Chiral HPLC is specifically used to separate stereoisomers and determine the absolute stereostructure of complex natural products containing thiazoline rings. nih.gov
Medium Pressure Liquid Chromatography (MPLC): MPLC can be used as an efficient purification step prior to final polishing by HPLC. A two-step process involving extraction followed by MPLC on Sephasorb HP has been used to obtain very clean fractions of mutagenic heterocyclic amines from heated meat products. nih.gov
Crystallization: Crystallization is a highly effective technique for obtaining compounds in a state of high purity. numberanalytics.com The process relies on the differential solubility of the desired compound and impurities in a selected solvent or solvent mixture. masterorganicchemistry.com An ideal recrystallization involves dissolving the crude product in a suitable solvent at a high temperature and allowing it to cool slowly, which promotes the formation of well-defined crystals. masterorganicchemistry.com For certain heterocyclic nitrogen compounds, a specialized recrystallization procedure using an aqueous ammonia solution has been developed, where the compound is dissolved at an elevated temperature and then crystallized by cooling. google.com
Table 3: Summary of Purification Techniques for Thiazoline Compounds
| Technique | Principle | Scale/Application | Advantages | Reference |
| Column Chromatography | Adsorption | Lab-scale synthesis | Standard, versatile, cost-effective | numberanalytics.comacs.org |
| Crystallization | Differential solubility | Lab to industrial scale | Can yield very high purity, scalable | numberanalytics.commasterorganicchemistry.com |
| HPLC | High-resolution separation | Analytical and preparative | High purity, quantitation, chiral separation | numberanalytics.comnih.gov |
| MPLC | Medium-resolution separation | Preparative scale | Efficient pre-purification step, handles larger samples | nih.gov |
| Acid-Base Extraction | Differential solubility based on pH | Lab-scale | Simple, effective for acidic/basic compounds | masterorganicchemistry.com |
Reactivity and Chemical Transformations of the 2,2 Dimethyl 5 Pentyl 3 Thiazoline Ring System
Electrophilic and Nucleophilic Substitution Reactions on the Thiazoline (B8809763) Ring
The electronic structure of the 3-thiazoline ring features multiple reactive sites. The nitrogen and sulfur atoms possess lone pairs of electrons, rendering them nucleophilic centers, while the imine carbon (C2) is electrophilic due to the electronegativity of the adjacent nitrogen atom. rsc.orgnih.gov
Electrophilic Reactions: Electrophiles primarily interact with the nucleophilic heteroatoms. The nitrogen atom is readily protonated by acids, a reaction that can induce changes in the molecule's electronic properties and spectroscopic characteristics. rsc.org Alkylation and acylation would also be expected to occur at the nitrogen atom, forming a quaternary thiazolinium salt. The sulfur atom can also act as a nucleophile, though it is generally less reactive than the nitrogen in this context. True electrophilic substitution on the ring carbons (C4 and C5) is not a typical reaction pathway for the non-aromatic 3-thiazoline ring, unlike its aromatic counterpart, the thiazole (B1198619), which undergoes electrophilic substitution preferentially at the C5 position. researchgate.net
Nucleophilic Reactions: The most significant reaction with nucleophiles occurs at the electrophilic C2 carbon of the imine bond. This is technically a nucleophilic addition, not a substitution, which disrupts the C=N double bond and leads to a saturated thiazolidine (B150603) ring system. masterorganicchemistry.comyoutube.com This reaction is fundamental to the chemistry of imines and related heterocycles. Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or hydride donors, can attack the C2 position. The susceptibility of the C2 carbon to nucleophilic attack is a key feature of the thiazoline ring's reactivity. rsc.orgnih.gov
Hydrogenation and Dehydrogenation Pathways of 3-Thiazolines
The saturation level of the thiazoline ring can be modified through hydrogenation and dehydrogenation reactions, providing pathways to thiazolidines (fully saturated) and thiazoles (fully aromatic), respectively.
Hydrogenation: The C=N imine bond of 2,2-Dimethyl-5-pentyl-3-thiazoline can be reduced to an amine, converting the 3-thiazoline to the corresponding 2,2-dimethyl-5-pentylthiazolidine. This transformation is typically achieved through catalytic hydrogenation. Standard conditions involve hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). google.comyoutube.com Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed to reduce the imine functionality.
Dehydrogenation: The conversion of a 3-thiazoline to its aromatic thiazole counterpart is an oxidative process. This dehydrogenation creates a more thermodynamically stable aromatic system. Various oxidizing agents can accomplish this transformation. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO₂), and phenanthraquinone have been successfully used for the dehydrogenation of thiazoline derivatives. rsc.orgnih.gov The reaction with manganese dioxide, for instance, is known to be particularly rapid. rsc.org This reaction is synthetically useful for creating substituted thiazoles, which are important scaffolds in medicinal chemistry. nih.gov
| Transformation | Reagent Examples | Product Class |
| Hydrogenation | H₂/Pd/C, NaBH₄, LiAlH₄ | Thiazolidine |
| Dehydrogenation | MnO₂, DDQ, Phenanthraquinone | Thiazole |
Ring-Opening and Ring-Expansion Reactions
The 3-thiazoline ring can undergo cleavage under certain conditions, and while less common, pathways to larger ring systems can be considered.
Ring-Opening Reactions:
Hydrolysis: The imine bond in the 3-thiazoline ring is susceptible to hydrolysis, particularly under acidic conditions. This reaction would cleave the ring at the C2-N3 bond, yielding acetone (B3395972) (from the C2-dimethyl moiety) and the corresponding β-amino thiol, 5-aminoheptane-3-thiol. ontosight.ai
Oxidative Cleavage: As discussed in section 3.4, strong oxidation of the sulfur atom to a sulfone significantly activates the ring. The resulting thiazoline-1,1-dioxides are highly reactive and can readily undergo nucleophilic ring-opening. rsc.org For example, they are reported to be exceptionally sensitive to moisture, hydrolyzing to give sulfinic acid derivatives. rsc.org
Reductive Cleavage: While less common, strong reducing conditions could potentially cleave the C-S or C-N bonds, although hydrogenation of the imine is the more typical outcome.
Ring-Expansion Reactions: The synthesis of thiazolines from the ring expansion of smaller rings, such as aziridines reacting with a sulfur source, is a known synthetic route. researchgate.net However, the reverse process, the ring expansion of a thiazoline to a larger heterocycle like a thiazepine, is not a commonly reported transformation. Such a reaction would require significant rearrangement and is likely not a favored pathway under typical conditions. Some complex, multi-step reactions involving other heterocyclic systems have shown ring-contraction pathways that form fused thiazole rings, demonstrating the possibility of complex skeletal rearrangements. nih.gov
Oxidation and Reduction Chemistry of the Sulfur and Nitrogen Atoms
The heteroatoms in the this compound ring are key sites for oxidation and reduction reactions.
Oxidation: The sulfur atom is the primary site of oxidation. It can be oxidized to form a sulfoxide (B87167) (S-oxide) or further to a sulfone (S,S-dioxide). Common oxidizing agents for this purpose include:
Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective.
Potassium peroxymonosulfate (B1194676) (Oxone®): This reagent can lead to oxidation and, in some cases, subsequent ring-opening. rsc.org
Potassium permanganate (B83412) (KMnO₄): Under specific conditions (phase-transfer catalysis with added acid), KMnO₄ can selectively oxidize the sulfur to a thiazoline-1,1-dioxide. rsc.org
The resulting thiazoline sulfones are highly reactive intermediates. Their increased susceptibility to nucleophilic attack can lead to ring-opening reactions, and upon pyrolysis, they can fragment to eliminate sulfur dioxide (SO₂). rsc.org
The nitrogen atom is less prone to oxidation than the sulfur atom. While N-oxides are known for aromatic nitrogen heterocycles, their formation from 3-thiazolines is less common.
Reduction: The primary site of reduction on the heterocyclic ring is the carbon-nitrogen double bond, as detailed in Section 3.2 (Hydrogenation). This process reduces the imine to an amine but is often considered a reduction of the ring system rather than specifically the nitrogen atom. Direct reduction of the sulfur atom from its neutral state is not a typical reaction.
| Reaction | Reagent Examples | Product |
| Sulfur Oxidation | m-CPBA, Oxone®, KMnO₄ | Thiazoline-S-oxide, Thiazoline-S,S-dioxide |
| Ring Reduction | H₂/Pd/C, NaBH₄ | Thiazolidine |
Functional Group Interconversions on the Pentyl Side Chain
The pentyl side chain of this compound is a saturated alkyl group and, as such, exhibits the typical reactivity of an alkane. These reactions generally require more forcing conditions than those involving the heterocyclic ring.
Free-Radical Halogenation: The pentyl chain can undergo free-radical halogenation (e.g., with Br₂ or Cl₂ under UV light). This reaction is typically unselective and would likely produce a mixture of constitutional isomers, with halogenation occurring at various positions along the chain. The position adjacent to the thiazoline ring (C1' of the pentyl group) might show slightly enhanced reactivity due to stabilization of the radical intermediate, but a complex product mixture is expected.
Oxidation: Selective oxidation of a specific position on the pentyl chain is challenging. Strong oxidizing agents would likely react with the more sensitive thiazoline ring first. However, specific microbial or enzymatic oxidation could potentially introduce a hydroxyl group at a terminal or sub-terminal position.
Terminal Functionalization: Advanced C-H activation methods could potentially be used to selectively functionalize the terminal methyl group of the pentyl chain, though this would require careful selection of catalysts to avoid reaction with the heterocycle.
It is crucial to note that any reaction targeting the pentyl side chain must be compatible with the functionalities present in the thiazoline ring. The nucleophilic nitrogen and sulfur, as well as the C=N bond, could interfere with many standard reagents used for alkane functionalization.
Metal-Catalyzed Coupling Reactions Involving Thiazoline Derivatives
Thiazoline derivatives have gained significant attention as ligands in transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov The nitrogen and sulfur atoms can coordinate to a metal center, influencing its catalytic activity. This compound can act as a ligand, particularly for palladium, copper, and iridium. rsc.orgresearchgate.net
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are prime examples. mdpi.comcdnsciencepub.com In these reactions, a thiazoline-ligated palladium complex facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound. researchgate.net
The general catalytic cycle for a Suzuki coupling involves three key steps:
Oxidative Addition: The organic halide (R¹-X) adds to the Pd(0) complex, forming a Pd(II) species.
Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. mdpi.com
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst. mdpi.com
The structure of the thiazoline ligand, including the steric bulk of the 2,2-dimethyl and 5-pentyl groups, can influence the efficiency, stability, and selectivity of the catalyst. researchgate.netresearchgate.net
| Coupling Reaction | Metal Catalyst | Ligand Role |
| Suzuki-Miyaura | Palladium (Pd) | Stabilizes Pd(0) and Pd(II) intermediates |
| Heck Reaction | Palladium (Pd) | Controls regioselectivity and efficiency |
| Cycloadditions | Copper (Cu) | Facilitates formation of cyclic products |
Stereoselective Transformations and Chiral Auxiliary Applications
When a stereocenter is present in a thiazoline molecule, it can be used as a chiral auxiliary to control the stereochemical outcome of a reaction on an attached prochiral substrate. rsc.orgnumberanalytics.com For this compound, the C5 carbon is a stereocenter (assuming it is enantiomerically pure). If this molecule is N-acylated, it can be used to direct stereoselective reactions at the α-carbon of the acyl group.
A classic application is in the asymmetric alkylation of enolates. numberanalytics.com The process generally follows these steps:
Attachment: An acyl group (e.g., propanoyl) is attached to the nitrogen atom of the chiral thiazoline.
Enolate Formation: A base is used to deprotonate the α-carbon of the acyl group, forming a chiral enolate. The chiral thiazoline ring blocks one face of the planar enolate.
Stereoselective Alkylation: An electrophile (e.g., an alkyl halide) approaches the enolate from the less sterically hindered face, leading to the formation of a new C-C bond with high diastereoselectivity. nih.govwilliams.edu
Cleavage: The newly synthesized, enantiomerically enriched acyl group is cleaved from the thiazoline auxiliary (e.g., by hydrolysis or reduction), which can then be recovered and reused. williams.edu
This methodology allows for the synthesis of chiral carboxylic acids, esters, or alcohols with a predictable stereochemistry. While oxazolidinones are more commonly cited examples, the principle is directly applicable to chiral thiazolines. nih.govcore.ac.uk
| Step | Description | Purpose |
| 1. Acylation | Attach a prochiral acyl group to the thiazoline nitrogen. | Introduce the substrate. |
| 2. Enolate Formation | Deprotonate the α-carbon with a base. | Create the nucleophile. |
| 3. Alkylation | React the enolate with an electrophile. | Form the C-C bond stereoselectively. |
| 4. Cleavage | Remove the chiral auxiliary. | Isolate the enantiopure product. |
Structural Characterization Methodologies for 2,2 Dimethyl 5 Pentyl 3 Thiazoline
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and molecular weight can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,2-Dimethyl-5-pentyl-3-thiazoline, both ¹H and ¹³C NMR would be crucial.
¹H NMR would be expected to reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The spectrum would likely show signals corresponding to the gem-dimethyl groups at the C2 position, the pentyl group at the C5 position (with its characteristic methylene (B1212753) and terminal methyl signals), and the protons on the thiazoline (B8809763) ring. The integration of these signals would provide the ratio of protons in each unique environment.
¹³C NMR provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for the quaternary carbon at C2, the two equivalent methyl carbons attached to C2, the carbons of the pentyl chain, and the carbons of the thiazoline ring (C4 and C5). The chemical shifts of these carbons would be indicative of their electronic environment.
Expected ¹H and ¹³C NMR Data for this compound: (Note: The following table is a hypothetical representation of expected data as no experimental data for this specific compound is publicly available.)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| C2-CH₃ (x2) | ~1.5 | ~28 | Singlet |
| C5-H | ~3.0 | ~65 | Multiplet |
| C4-H₂ | ~3.2 | ~35 | Multiplet |
| Pentyl-CH₂ (α) | ~1.8 | ~34 | Multiplet |
| Pentyl-CH₂ (β,γ,δ) | ~1.3-1.4 | ~22-31 | Multiplets |
| Pentyl-CH₃ | ~0.9 | ~14 | Triplet |
| C2 | - | ~75 | - |
| C5 | - | ~65 | - |
| C4 | - | ~35 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₉NS), the high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺).
Electron ionization (EI) would likely induce characteristic fragmentation of the molecule. The fragmentation pattern would be expected to show losses of the pentyl group, methyl groups from the C2 position, and potentially cleavage of the thiazoline ring, providing further evidence for the proposed structure.
Predicted Fragmentation Data for this compound: (Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry.)
| Fragment Ion (m/z) | Possible Identity |
| 185 | [C₁₀H₁₉NS]⁺ (Molecular Ion) |
| 170 | [M - CH₃]⁺ |
| 114 | [M - C₅H₁₁]⁺ |
| 71 | [C₅H₁₁]⁺ (Pentyl cation) |
| 58 | [C₃H₆N]⁺ or [C₄H₁₀]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. The C-N stretching vibration of the thiazoline ring would likely appear in the region of 1650-1550 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region (below 1500 cm⁻¹). The various C-H stretching and bending vibrations of the alkyl groups (gem-dimethyl and pentyl) would also be prominent in the spectrum.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. This would unambiguously confirm the connectivity and conformation of the molecule in the solid state.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from any impurities or byproducts.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), would be a suitable method for determining the purity of the volatile this compound. The retention time from the GC would be a characteristic property of the compound under specific conditions, and the mass spectrum of the eluting peak would confirm its identity.
High-Performance Liquid Chromatography (HPLC) could also be employed, particularly if the compound has limited volatility or if preparative separation is required. Different stationary and mobile phases would be tested to achieve optimal separation from any related substances. The purity would be assessed by the relative area of the main peak in the chromatogram.
Theoretical and Computational Chemistry Studies of 2,2 Dimethyl 5 Pentyl 3 Thiazoline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the electronic structure of molecules like 2,2-Dimethyl-5-pentyl-3-thiazoline. These computational methods provide insights into the molecule's stability, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of compounds to determine their most stable three-dimensional arrangement. For thiazoline (B8809763) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. repositorioinstitucional.mxscispace.comnih.gov
The optimization process minimizes the total energy of the molecule, leading to its most stable conformation. For instance, in a related thiazole (B1198619) derivative, DFT calculations at the B3LYP/6-311++G(**) level revealed that the phenyl and heterocyclic rings lie in different planes. nih.gov The accuracy of these predictions is often validated by comparing the calculated structural parameters with experimental data from techniques like X-ray crystallography, where available. For thiadiazolines, B3LYP has been shown to provide geometric results in good agreement with statistical averages from experimental data. repositorioinstitucional.mx The process involves starting with an initial guess for the molecular structure and iteratively solving the Kohn-Sham equations until a self-consistent field (SCF) is achieved, at which point the forces on the atoms are minimized. This optimized geometry is a crucial starting point for further computational analyses, including vibrational frequency calculations and predictions of spectroscopic (e.g., NMR, IR) properties. scispace.comnih.gov
Table 1: Representative Bond Lengths and Angles for a Thiazoline Ring System (Theoretical)
| Parameter | Bond | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=N | ~1.28 Å |
| C-N | ~1.47 Å | |
| C-S | ~1.84 Å | |
| N-S | ~1.74 Å | |
| Bond Angle | C-S-N | ~88° |
| S-N-C | ~110° | |
| N-C=C | ~115° |
Note: These are generalized values for a thiazoline ring and may vary for this compound. Data derived from studies on related structures.
HOMO-LUMO Orbital Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ajchem-a.com
A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. ajchem-a.com Conversely, a large gap indicates high stability and low reactivity. The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, such as ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). ajchem-a.comnih.gov For example, a lower value for the electrophilicity index indicates a good nucleophile, while a higher value points to a good electrophile. ajchem-a.com The spatial distribution of the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attacks, respectively. ajchem-a.comresearchgate.net In thiazole derivatives, these orbitals are often located on the aromatic ring and heteroatoms. researchgate.net
Table 2: Calculated Quantum Chemical Descriptors for a Thiazoline Derivative
| Parameter | Definition | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I+A)/2 | 4.0 |
| Chemical Hardness (η) | (I-A)/2 | 2.5 |
Note: These values are illustrative and based on general findings for related heterocyclic compounds. The actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface visualizes the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of neutral potential.
For heterocyclic compounds like thiazolines, the MEP map can highlight the electron-rich areas around heteroatoms such as nitrogen and sulfur, as well as the π-systems of any aromatic rings. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in how the molecule interacts with other molecules, including biological receptors. researchgate.netscispace.com The MEP analysis, therefore, complements the HOMO-LUMO analysis by providing a more visual and intuitive picture of the molecule's reactive sites. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations often focus on a static, optimized geometry, molecules in reality are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of a molecule like this compound.
These simulations can reveal the flexibility of the pentyl chain and the thiazoline ring, identifying the most populated conformational states and the energy barriers between them. For instance, studies on similar heterocyclic structures have shown that the thiazolidine (B150603) ring can exist in an "envelope" conformation. nih.gov MD simulations can also be used to explore how the molecule's conformation changes in different environments, such as in a solvent or when interacting with a protein. nih.govnih.gov The results of MD simulations are often analyzed using techniques like root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over time and principal component analysis (PCA) to identify the dominant modes of motion. nih.govnih.gov
In Silico Modeling of Molecular Interactions
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its potential biological activity. In silico modeling techniques provide a powerful approach to study these interactions at the molecular level.
Ligand-Protein Docking Simulations for Exploring Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. physchemres.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. mdpi.comnih.gov
In the context of this compound, docking simulations could be used to predict its binding mode within the active site of a target protein. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, in studies of other thiazole derivatives, docking has identified critical amino acid residues involved in binding. nih.govphyschemres.org This information is invaluable for understanding the compound's mechanism of action and for designing more potent and selective analogs.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide |
| Dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c] researchgate.netphyschemres.orgthiazole-6,7-dicarboxylate 2,2-dioxide |
| 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanonea |
| 3-phenylbenzo[d]thiazole-2(3H)-imine |
| 2-pentyl-4,5-dimethyl-3-thiazoline |
| 3-ethylamino-2-undecyl imidazoline (B1206853) |
| chloride-3-ethylamino-3-(2,3-two hydroxyl) propyl-2-undecyl imidazoline sodium phosphate |
| 2-chloridophenylacetohydroxamate |
| α-PPP |
Based on the conducted research, there is no publicly available scientific literature detailing theoretical and computational chemistry studies specifically on the compound This compound .
Therefore, it is not possible to provide the requested article content for the following sections and subsections:
Structure Activity Relationship Sar Investigations for 2,2 Dimethyl 5 Pentyl 3 Thiazoline Derivatives
Impact of Substituents on Thiazoline (B8809763) Core Reactivity and Selectivity
The thiazoline ring is a privileged scaffold in medicinal chemistry, and its reactivity is highly tunable through the introduction of various substituents. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—profoundly influences the electronic distribution and steric environment of the heterocyclic core. This, in turn, dictates the molecule's reaction pathways and its selectivity toward biological targets. nih.govnih.gov
Research on related thiazole (B1198619) and imidazothiazolotriazinone systems demonstrates that even minor modifications can lead to significant changes in biological outcomes. nih.govresearchgate.net For instance, in one study on thiazole derivatives, replacing a methyl group at the C4 position with a carbonyl group resulted in a marked decrease in anticancer inhibitory effects. nih.gov This highlights the sensitivity of the core to electronic changes, where a methyl group (weakly donating) and a carbonyl group (withdrawing) create distinct electronic profiles that affect target interaction. nih.gov Similarly, studies on other heterocyclic compounds show that N-phenyl substitutions can render a compound inactive, whereas dialkyl substitutions on the core may lead to chemical rearrangements and altered bioactivity. researchgate.net
The inherent chemistry of the thiazoline core, particularly the labile carbon-sulfur (C-S) bond, can also lead to unique reaction pathways like ring cleavage and skeletal rearrangements, which are not observed in other heterocycles like oxazoles. acs.org The placement and nature of substituents can either stabilize the ring or promote these alternative reactions, thereby influencing the final product and its function. acs.org The selectivity for specific cancer cell lines has been observed to be dependent on the substitution pattern on the core scaffold. researchgate.net
| Substituent Modification on Heterocyclic Cores | Observed Effect on Activity/Reactivity | Reference Compound Class |
| Methyl Group (at C4) | Potent anticancer activity (IC50 = 1.2 µM against HepG-2) | Thiazole Derivative |
| Carbonyl Group (at C4) | Decreased anticancer activity | Thiazole Derivative |
| N-Phenyl Substitution | Renders compound practically inactive | Imidazothiazolotriazinone |
| 1,3-Dialkyl Substitution | Undergoes rearrangement into isomeric structures | Imidazothiazolotriazinone |
| 4-CF3 Group on Phenyl Ring | High potency against intracellular amastigotes | Pyrazole-Imidazoline |
| Removal of 5-Amino Group | Enhanced antiparasitic activity in combination with other changes | Pyrazole-Imidazoline |
Role of the 2,2-Dimethyl Substitution in Molecular Recognition and Stereochemistry
The gem-dimethyl group at the C2 position of the thiazoline ring plays a crucial role in defining the molecule's three-dimensional shape and its interactions. This substitution introduces significant steric bulk, which can serve several functions in molecular recognition.
Firstly, the 2,2-dimethyl group acts as a conformational lock. By replacing the two protons on the C2 carbon with larger methyl groups, the rotational freedom around this position is severely restricted. This reduces the number of accessible low-energy conformations for the entire molecule, effectively pre-organizing it into a more rigid shape. A more rigid conformation can lead to higher binding affinity and selectivity if that shape is complementary to the target's binding site, as it reduces the entropic penalty upon binding. nih.gov
Secondly, the steric hindrance provided by the dimethyl group can act as a shield, preventing unwanted metabolic reactions at or near the C2 position, potentially increasing the molecule's biological half-life. It also directly influences molecular recognition by dictating the possible orientations the molecule can adopt when approaching a binding pocket. Increasing steric bulk on a thiophene (B33073) ring, a related sulfur heterocycle, has been shown to improve both the yield and regioselectivity of certain chemical reactions. acs.org In the context of a biological target, this steric influence would be critical for ensuring a precise fit and avoiding non-specific interactions.
Influence of the 5-Pentyl Chain on Molecular Conformation and Intermolecular Interactions
Van der Waals Forces: The pentyl chain provides a large surface area for establishing van der Waals contacts with complementary surfaces in a binding site, further stabilizing the ligand-target complex.
Conformational Flexibility: Unlike the rigid thiazoline core, the pentyl chain is highly flexible due to free rotation around its carbon-carbon single bonds. This flexibility allows the chain to adopt numerous conformations, enabling it to adapt its shape to fit optimally within a binding pocket—a concept known as "induced fit." The presence of a flexible side chain can allow the molecule to access stabilizing interactions that a more rigid analogue could not. nih.gov However, this flexibility can also be a liability, as a highly flexible molecule may have a higher entropic cost upon binding.
The polarity of the surrounding environment significantly affects which conformation is most stable, with stability in polar solvents often gained from intermolecular interactions with the solvent rather than intramolecular forces. nih.gov
Design Principles for Modulating Molecular Interactions through Thiazoline Scaffolds
The thiazoline scaffold is a versatile building block for designing molecules with tailored biological activities. Several key principles guide the modification of these scaffolds to modulate molecular interactions.
Exploiting the Privileged Scaffold: Thiazole and thiazoline rings are considered "privileged structures" because they are capable of interacting with a wide range of biological targets. nih.gov The design process often starts by using this core as a central anchor from which substituents are projected to engage specific regions of a target's binding site. nih.gov
Systematic Substitution for SAR Mapping: A primary strategy involves the synthesis of a library of analogues where substituents at each position (C2, C4, C5, N3) are systematically varied. acs.org For example, attaching different aryl groups to the nitrogen or placing small functional groups (e.g., hydroxyl, cyano) on the ring can probe for hydrogen bonding, π-stacking, or electrostatic interactions. acs.org This approach was used effectively in developing potent CDK inhibitors, where modifying a C5-carbonitrile to a C5-hydroxyl group resulted in a more than 150-fold loss in activity, demonstrating the critical role of that specific substituent. acs.org
Conformational Constraint: Introducing rigidity into the molecule is a powerful design principle. This can be achieved by incorporating the thiazoline into a larger, fused ring system or by adding bulky groups like the 2,2-dimethyl substitution. nih.gov Constraining the molecule's conformation reduces the entropic penalty of binding and can enhance selectivity for the desired target over others. nih.gov
Bioisosteric Replacement: The thiazoline ring itself, or substituents on it, can be used as bioisosteres—substitutes for other chemical groups that maintain similar biological activity. For instance, replacing an imidazoline (B1206853) ring with a thiazoline ring has been shown to be a successful strategy in optimizing antiparasitic agents, leading to derivatives with high selectivity. mdpi.com
Rational Design and Synthesis of Analogues for Exploring Functional Space
The exploration of a molecule's functional space—the full range of its potential biological activities—is achieved through the rational design and synthesis of analogues. This process is typically iterative and driven by a feedback loop between design, chemical synthesis, and biological testing.
The design phase often begins with a "hit" or "lead" compound, such as 2,2-dimethyl-5-pentyl-3-thiazoline. Modern approaches frequently employ in silico methods, such as molecular docking and virtual screening, to predict how structural modifications might improve binding affinity or selectivity for a target. nih.govnih.gov These computational tools help prioritize which analogues are most promising for synthesis. nih.gov
The synthesis phase involves developing versatile and efficient chemical pathways to create the designed analogues. For thiazoline derivatives, this can involve:
Convergent Synthesis: Building different fragments of the molecule separately before combining them at a late stage. A novel thiazoline core was synthesized enantioselectively from L-threonine, a readily available chiral starting material. nih.gov
Cyclization Reactions: Forming the thiazoline ring is a key step. This can be achieved by reacting thioamides with reagents like DAST (diethylaminosulfur trifluoride) or by the cyclization of acyl thioureas. nih.govnih.gov
Functional Group Interconversion: Modifying an existing analogue through standard organic reactions. For example, modern cross-coupling reactions like the Buchwald-Hartwig amination are used to attach various aryl groups to the scaffold, while other reactions can be used to add or modify functional groups on the rings. mdpi.com
Once synthesized, these analogues are subjected to biological assays. The resulting SAR data informs the next round of design, creating a cycle that progressively refines the molecule's structure to optimize its function. This systematic exploration allows researchers to map how changes in steric, electronic, and hydrophobic properties across the molecular scaffold translate into desired biological effects. nih.govacs.org
Advanced Applications of 2,2 Dimethyl 5 Pentyl 3 Thiazoline in Chemical Synthesis
Utilization as Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to selectively producing one of two enantiomers of a chiral product. The structural framework of thiazolines is highly valued for creating these ligands. researchgate.net Δ2-Thiazolines, in particular, are recognized as effective chiral ligands in a variety of stereoselective reactions. researchgate.net When complexed with a metal center, these ligands can create a chiral environment that influences the stereochemical outcome of a reaction, leading to high enantiomeric excess. researchgate.net
The effectiveness of ligands derived from the thiazoline (B8809763) scaffold stems from their rigid heterocyclic structure, which can effectively transfer chiral information to the catalytic center. wikipedia.org Although C2-symmetric ligands have historically dominated the field, non-symmetrical ligands, such as those combining a thiazoline ring with another coordinating group, have gained prominence for their ability to fine-tune both steric and electronic properties of the catalyst. researchgate.netwikipedia.org This adaptability allows for their successful application in numerous metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and enantioselective Heck reactions. emerald.com
Thiazoline-based ligands have proven successful in a range of catalytic processes, demonstrating their versatility.
| Catalytic Reaction | Metal Catalyst | Ligand Type | Achieved Selectivity |
| Friedel–Crafts Alkylation | Zinc (Zn) | Thiazoline-Oxazoline | Up to 69% ee wikipedia.org |
| Nozaki–Hiyama–Kishi (NHK) Allylation | Chromium (Cr) | Thiazoline-Oxazoline | Up to 85% ee wikipedia.org |
| Allylic Substitution | Palladium (Pd) | Phosphino-oxazoline (related structure) | Up to 97% ee emerald.com |
| Cyclopropanation | Copper (Cu) | Semicorrins/Bisoxazolines (related structures) | High enantioselectivity emerald.com |
This table showcases the utility of thiazoline and structurally related oxazoline (B21484) ligands in achieving high enantioselectivity (ee) in various important chemical transformations.
Building Block in the Synthesis of Complex Organic Molecules
The thiazoline ring is more than a catalytic auxiliary; it is also a robust and versatile building block for constructing more elaborate organic molecules. rsc.orgemerald.com Its stability allows it to be carried through multi-step syntheses, while the reactivity at specific positions on the ring provides handles for further functionalization. rsc.org
One classic application involves using 2-substituted thiazolines as masked aldehyde groups. The thiazoline can be alkylated at the carbon adjacent to the nitrogen and sulfur atoms (the C2 position). Subsequent reduction of the thiazoline ring to a thiazolidine (B150603), followed by cleavage (e.g., with mercuric chloride), unmasks the aldehyde functionality. wikipedia.org This methodology allows for the synthesis of mono-, di-, and trialkylacetaldehydes. wikipedia.org
Furthermore, the thiazoline moiety is a key structural component in numerous bioactive natural products, such as curacin A, thiangazole, and mirabazole. rsc.orgemerald.com The synthesis of these complex molecules often relies on the strategic incorporation and manipulation of the thiazoline ring, highlighting its importance as a foundational synthetic unit. emerald.com
| Precursor Type | Synthetic Target | Key Transformation |
| 2-Alkyl-2-thiazoline | α,α-Dialkyl Aldehyde | Sequential alkylation and hydrolysis wikipedia.org |
| Haloalkyl Thiazoline | Cycloalkyl Aldehyde | Intramolecular cyclization followed by reduction/cleavage wikipedia.org |
| Thiazoline-containing fragment | Natural Product (e.g., Micacocidin) | Multi-step total synthesis rsc.org |
| α-Methylcysteine hydrochloride | Thiazoline–thiazole (B1198619) acid | Cyclo-condensation rsc.org |
This table illustrates the role of thiazoline derivatives as versatile intermediates in the synthesis of various classes of organic compounds.
Precursor for Other Heterocyclic Systems
The thiazoline ring can serve as a synthetic precursor to other important heterocyclic systems, most notably thiazoles. rsc.org Thiazoles are fully aromatic five-membered rings containing sulfur and nitrogen and are themselves prevalent in pharmaceuticals, natural products, and materials. nih.gov The conversion from a thiazoline to a thiazole is typically an oxidation reaction that introduces a second double bond into the ring, thereby achieving aromaticity.
This transformation is a powerful tool in synthetic chemistry, as it allows for the construction of a substituted thiazoline scaffold, where stereochemistry can be carefully controlled, followed by a simple oxidation step to generate a highly functionalized thiazole. nih.gov Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been effectively used to facilitate this oxidation. nih.gov This cascade or domino protocol, where a thiazoline is formed and then converted to a thiazole in a streamlined process, represents an efficient synthetic strategy. nih.govresearchgate.net
| Thiazoline Precursor | Reagent/Condition | Resulting Heterocycle |
| Substituted 2-Thiazoline | DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) | Substituted Thiazole nih.gov |
| Thiazoline Ester | BrCCl3/DBU | Thiazole Ester researchgate.net |
| Thiazoline formed in situ | Oxidation | Thiazole nih.gov |
This table demonstrates the direct synthetic utility of thiazolines as immediate precursors to the corresponding thiazole heterocyclic system through oxidation.
Role in Material Science Applications, such as in Dye Chemistry
The applications of thiazoline derivatives extend beyond catalysis and synthesis into the realm of material science. While the closely related aromatic thiazole ring is more commonly cited in dye chemistry, the thiazoline structure serves as a key precursor and possesses properties relevant to functional materials. researchgate.netwikipedia.org
Specifically, thiazoline esters have been synthesized and investigated for their thermal properties as liquid crystals. researchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to technologies like liquid crystal displays (LCDs). The research into thiazoline-based liquid crystals, including those with semifluorinated alkane chains, shows that the heterocyclic ring can be a core component in designing molecules with specific mesophase behaviors, such as smectic A (SmA) phases. researchgate.net
In the area of dye chemistry, thiazole derivatives are well-established components of various dyes used for textiles, such as polyester (B1180765) fabrics. researchgate.netemerald.comemerald.com Given that thiazolines can be readily converted to thiazoles, they represent important synthetic intermediates in the production of these dyes. nih.gov Furthermore, some thiazoline-based structures have been explored as components in functional dyes, such as near-infrared (NIR) fluorescent sensors for detecting metal ions. rsc.org The development of such sensors is a significant area of material science, with applications in environmental monitoring and biological imaging.
| Application Area | Compound Class | Function/Property |
| Liquid Crystals | Thiazoline Esters | Formation of smectic A (SmA) mesophases researchgate.net |
| Dye Synthesis | Thiazole Azo Dyes | Precursors (via thiazoline oxidation) for disperse dyes for polyester researchgate.netemerald.com |
| Fluorescent Sensors | Thiazoline-Isophorone Conjugate | NIR fluorescent sensor for Hg2+ detection rsc.org |
| Functional Materials | 2,5-disubstituted thiazoles | Core components for materials with optical/electronic properties acs.org |
This table summarizes the documented and potential roles of thiazoline derivatives and their closely related thiazole counterparts in various material science applications.
Future Research Perspectives and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Key areas of development could include:
Catalytic Approaches: The use of novel catalysts, including biocatalysts and reusable nanocatalysts, could offer pathways with higher atom economy and lower energy consumption. nih.govacs.org For instance, the development of a one-pot synthesis using a reusable catalyst could significantly streamline the production of 2,2-Dimethyl-5-pentyl-3-thiazoline. acs.org
Alternative Reaction Media: Replacing traditional organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a promising avenue. nih.gov These solvents can offer improved reaction rates and easier product separation.
Energy-Efficient Methods: The application of microwave or ultrasound irradiation can accelerate reaction times and improve yields compared to conventional heating methods. nih.govnih.gov
Table 1: Comparison of Conventional and Green Synthetic Approaches for Thiazoline (B8809763) Synthesis
| Feature | Conventional Synthesis | Green Synthesis Approaches |
|---|---|---|
| Catalyst | Often stoichiometric reagents | Reusable catalysts (nanoparticles, biocatalysts) nih.govacs.org |
| Solvent | Hazardous organic solvents (e.g., toluene, DMF) nih.gov | Water, ionic liquids, deep eutectic solvents nih.gov |
| Energy Input | Prolonged heating | Microwave or ultrasound irradiation nih.govnih.gov |
| Waste Generation | Higher | Lower, improved atom economy rsc.org |
| Reaction Steps | Often multi-step | Potential for one-pot synthesis acs.org |
Deeper Mechanistic Understanding of this compound Reactivity
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical transformations. While general mechanisms for thiazoline formation are known, the specific influence of the 2,2-dimethyl and 5-pentyl substituents on reaction kinetics and pathways remains to be elucidated. nih.gov
Future research should aim to:
Investigate Reaction Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can help identify and characterize transient intermediates in the synthetic pathway.
Elucidate Reaction Kinetics: Detailed kinetic studies will provide valuable data on the factors influencing the rate of formation of this compound, including temperature, catalyst loading, and reactant concentrations.
Explore Reaction Pathways: Mechanistic studies can reveal competing reaction pathways and help in the development of strategies to favor the formation of the desired product with high selectivity. nih.gov For example, understanding the factors that lead to the formation of byproducts can inform the design of more efficient synthetic protocols.
Advanced Computational Modeling for Predictive Research
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental efforts and accelerating research. tandfonline.comnih.gov Density Functional Theory (DFT) and other computational methods can be employed to model various aspects of the molecule's behavior. tandfonline.comnih.govresearchgate.net
Future computational studies could focus on:
Predicting Spectroscopic Properties: Computational models can predict NMR, IR, and UV-Vis spectra, aiding in the characterization and identification of the compound. tandfonline.com
Modeling Reaction Mechanisms: Theoretical calculations can be used to map out the energy profiles of different reaction pathways, providing insights into the most favorable routes for synthesis and reaction.
Structure-Property Relationships: By systematically modifying the structure of the molecule in silico, it is possible to establish relationships between its chemical structure and its physical and chemical properties. nih.gov This can guide the design of new derivatives with desired characteristics.
Table 2: Potential Applications of Computational Modeling in the Study of this compound
| Computational Method | Application |
|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, prediction of spectroscopic data, and reaction mechanism studies. tandfonline.comnih.govresearchgate.net |
| Molecular Docking | Prediction of binding affinity and interaction with biological targets. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives based on their chemical structure. |
| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions with solvent molecules or biological macromolecules. rsc.org |
Exploration of this compound in Emerging Chemical Disciplines
The unique structural features of this compound suggest its potential for application in a variety of emerging chemical fields. The thiazoline ring is a known pharmacophore and has been incorporated into various biologically active molecules. rsc.orgnih.gov
Future research could explore the utility of this compound in:
Materials Science: Thiazole-containing compounds have been investigated for their potential use in the development of organic electronics and functional polymers. nih.gov The properties of this compound could be tailored for applications in these areas.
Supramolecular Chemistry: The nitrogen and sulfur atoms in the thiazoline ring can act as coordination sites for metal ions, making it a potential building block for the construction of novel supramolecular assemblies and metal-organic frameworks (MOFs).
Catalysis: Chiral thiazoline derivatives have been successfully employed as ligands in asymmetric catalysis. rsc.org The synthesis of chiral variants of this compound could lead to the development of new and efficient catalysts for a range of organic transformations.
Design and Synthesis of Advanced this compound Conjugates
The functionalization of this compound to create advanced molecular conjugates represents a promising avenue for developing new molecules with tailored properties and applications. By attaching other chemical moieties to the thiazoline scaffold, it is possible to create hybrid molecules with enhanced or entirely new functionalities.
Future research in this area could involve the synthesis of:
Bioconjugates: Linking this compound to biomolecules such as peptides, proteins, or nucleic acids could lead to the development of novel probes for bioimaging or targeted therapeutic agents. nih.gov
Drug Conjugates: The conjugation of this thiazoline with known drug molecules could result in synergistic effects or improved pharmacokinetic properties. rsc.org
Polymer Conjugates: Incorporating this compound into polymer chains could lead to the development of new materials with unique optical, electronic, or self-assembly properties.
Q & A
Q. What are the optimal synthetic routes for 2,2-dimethyl-5-pentyl-3-thiazoline, and how can reaction yields be maximized?
The synthesis of thiazoline derivatives often involves cyclocondensation reactions. For example, analogous compounds are synthesized using amino acids and phenylisothiocyanate in a triethylamine (TEA)/DMF-H₂O solvent system, with yields optimized by controlling stoichiometry and reaction time . Acidification with 1N HCl followed by recrystallization in aqueous ethanol is a common purification step. Monitoring reaction progress via TLC (e.g., 30% EtOAc:Hexane) ensures intermediate stability .
Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For purity, High Performance Liquid Chromatography (HPLC) with UV detection is recommended. These methods have been validated in studies of structurally similar thiazolidinones and thiazolo[3,2-a]pyrimidines .
Q. How can reaction conditions (e.g., solvent, temperature) influence the formation of byproducts in thiazoline synthesis?
Polar aprotic solvents like DMF enhance nucleophilicity in cyclocondensation reactions, while aqueous phases aid in intermediate stabilization. Elevated temperatures may accelerate side reactions, such as hydrolysis of the thiazoline ring. Systematic optimization of solvent ratios (e.g., 8:2 DMF:H₂O) and room-temperature stirring can suppress byproduct formation .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for thiazoline derivatives, particularly when NMR signals overlap?
Advanced 2D NMR techniques (e.g., COSY, HSQC) can resolve signal overlap by correlating proton and carbon shifts. For example, in thiazolo[3,2-a]pyrimidine derivatives, HSQC confirmed substituent positions on heterocyclic rings . Computational tools like density functional theory (DFT) simulations may also predict spectra to validate experimental data .
Q. How can molecular docking guide the design of this compound derivatives for biological activity studies?
Molecular docking identifies potential binding interactions with target proteins (e.g., enzymes or receptors). For thiazolidinones, docking into active sites of cyclooxygenase-2 (COX-2) or bacterial efflux pumps has prioritized derivatives for anti-inflammatory or antimicrobial testing. Software like AutoDock Vina and force fields (AMBER) are standard for such analyses .
Q. What experimental approaches mitigate challenges in multi-step syntheses of functionalized thiazolines?
Modular synthesis with orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) minimizes side reactions. For example, palladium-catalyzed cross-coupling in toluene selectively introduces aryl groups at the 5-position of thiazoline cores . Real-time monitoring via inline FTIR or Raman spectroscopy ensures intermediate stability .
Q. How do steric and electronic effects of the 2,2-dimethyl and 5-pentyl substituents influence the compound’s reactivity?
The 2,2-dimethyl group increases steric hindrance, reducing nucleophilic attack at the adjacent carbon. The 5-pentyl chain’s electron-donating alkyl nature enhances electron density on the thiazoline ring, favoring electrophilic substitutions. Comparative studies with shorter alkyl chains (e.g., ethyl vs. pentyl) quantify these effects via Hammett plots or computational electron density maps .
Q. What are the limitations of current chromatographic methods in separating thiazoline diastereomers?
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC improve diastereomer resolution. For example, a study on thiazolo[3,2-b]triazolones achieved baseline separation using a Chiralpak IC column with hexane:isopropanol (90:10) . Ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles further enhances resolution .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral data with synthetic intermediates to trace discrepancies (e.g., unexpected methyl shifts in NMR may indicate tautomerism) .
- Biological Evaluation : Prioritize derivatives with docking scores >-8.0 kcal/mol for in vitro assays (e.g., MIC determination against Staphylococcus aureus) .
- Comparative Studies : Use SAR (Structure-Activity Relationship) tables to correlate substituent effects with bioactivity, ensuring statistical rigor via ANOVA for replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
